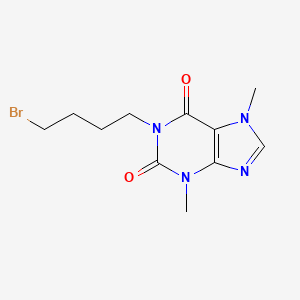![molecular formula C21H35NO3 B14437849 ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate CAS No. 78329-91-6](/img/structure/B14437849.png)
ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a dibutylamino group through a propoxymethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(dibutylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or amines.
Applications De Recherche Scientifique
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the formulation of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibutylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The ester group may undergo hydrolysis to release active metabolites that exert pharmacological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate can be compared with other esters and benzoate derivatives:
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a dibutylamino group, leading to different chemical and biological properties.
Ethyl benzoate: Lacks the amino substitution, resulting in different reactivity and applications.
Methyl 4-(dibutylamino)benzoate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
78329-91-6 |
|---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate |
InChI |
InChI=1S/C21H35NO3/c1-4-7-14-22(15-8-5-2)16-9-17-24-18-19-10-12-20(13-11-19)21(23)25-6-3/h10-13H,4-9,14-18H2,1-3H3 |
Clé InChI |
HOOWPNUGOVLMOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



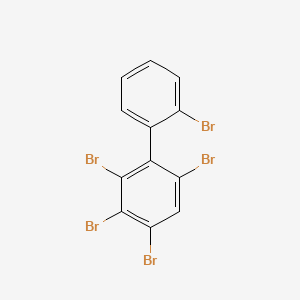
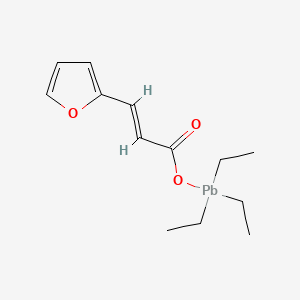
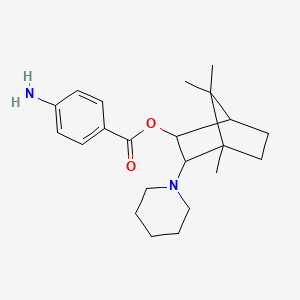
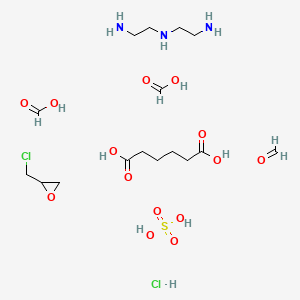
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

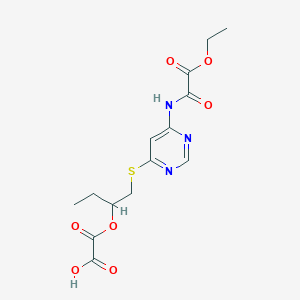
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
